(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 755749-11-2
VCID: VC21079654
InChI: InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
SMILES: C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

CAS No.: 755749-11-2

Cat. No.: VC21079654

Molecular Formula: C10H10F3NO2

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid - 755749-11-2

Specification

CAS No. 755749-11-2
Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
IUPAC Name (3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Standard InChI Key MXKROQQTKYAUJB-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C(=C1)[C@H](CC(=O)[O-])[NH3+])C(F)(F)F
SMILES C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C(CC(=O)[O-])[NH3+])C(F)(F)F

Introduction

Chemical Identity and Structure

Basic Information

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid belongs to the class of beta-amino acids with a trifluoromethyl-substituted aromatic ring. The compound features an amino group and a phenyl ring at the C-3 position, with a trifluoromethyl substituent at the ortho position of the phenyl ring. The carboxylic acid group is located at the terminus of the propanoic acid backbone.

The basic identification parameters are summarized in Table 1:

ParameterValue
IUPAC Name(3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
CAS Registry Number755749-11-2
Molecular FormulaC₁₀H₁₀F₃NO₂
Molecular Weight233.19 g/mol
Synonyms(S)-2-Trifluoromethyl-β-phenylalanine, H-β-Phe(2-CF3)-OH
MDL NumberMFCD04113683

Structural Characteristics

The compound's structure is defined by its chiral center at the C-3 position, which has the S-configuration. This stereochemistry is crucial for its biological activity and applications in stereoselective synthesis. The trifluoromethyl group at the ortho position of the phenyl ring contributes to the compound's unique electronic and steric properties, affecting its interactions with biological targets.

Physical and Chemical Properties

Physical Properties

The physical properties of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid are essential for understanding its behavior in various applications and for proper handling in laboratory and industrial settings.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid
Specific RotationD= -7.1 ± 2º (C=1, 80% in AcOH) 25
Recommended Storage2-8°C in a cool and dark place
SolubilitySoluble in polar organic solvents
Purity (Commercial)≥95%

The specific rotation value confirms the compound's optical activity, a characteristic feature of chiral molecules .

ParameterDetails
Signal WordWarning
Hazard StatementsH319: Causes serious eye irritation
Precautionary StatementsP264: Wash skin thoroughly after handling
P280: Wear protective gloves/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
P337+P313: If eye irritation persists: Get medical advice/attention

The compound is classified as an eye irritant, requiring appropriate safety measures during handling .

Synthesis and Production Methods

Purification and Quality Control

Purification of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves techniques such as recrystallization, chromatography, and sometimes preparative HPLC to achieve high enantiomeric purity. Quality control is essential to ensure the desired optical purity, typically assessed through:

  • Chiral HPLC analysis

  • Optical rotation measurements

  • NMR spectroscopy with chiral shift reagents

Commercial samples typically have a purity of 95% or higher, as indicated in product specifications .

Biological Activity and Mechanism of Action

Neurotransmitter Modulation

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid demonstrates activity in modulating neurotransmitter systems, which makes it particularly interesting for the development of drugs targeting neurological disorders . The compound's structural features allow it to interact with specific receptors and enzymes involved in neurotransmission.

Structure-Activity Relationships

The biological activity of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is strongly influenced by its structural features:

  • The S-configuration at the C-3 position is critical for specific receptor interactions

  • The trifluoromethyl group enhances binding affinity through increased lipophilicity and electronic effects

  • The amino acid backbone provides sites for further functionalization and incorporation into larger molecules

These structure-activity relationships guide the development of derivatives with optimized properties for specific applications.

Applications in Research and Industry

Pharmaceutical Development

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid serves as a valuable building block in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders . Its applications include:

  • Synthesis of enzyme inhibitors

  • Development of receptor modulators

  • Creation of peptide-based therapeutics

The compound's unique structure, featuring both a chiral center and a trifluoromethyl group, makes it particularly valuable for medicinal chemistry applications where stereospecific interactions are crucial.

Biochemical Research

In biochemical research, (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is utilized to study:

  • Amino acid metabolism and protein synthesis

  • Enzyme inhibition mechanisms

  • Structure-activity relationships in drug development

These studies contribute to our understanding of biological processes and provide insights for the development of new therapeutic agents .

Materials Science

The compound finds applications in materials science for:

  • Development of specialized polymers with unique properties

  • Creation of coatings with enhanced durability and resistance

  • Synthesis of advanced materials for specific applications

The trifluoromethyl group contributes to the material's resistance to degradation and can impart specific properties such as water and oil repellency .

Agricultural Applications

In agricultural chemistry, (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid contributes to:

  • Development of herbicides and pesticides

  • Creation of plant growth regulators

  • Formulation of agrochemicals with improved environmental profiles

These applications leverage the compound's structural features to create effective agricultural products with reduced environmental impact .

Diagnostic Applications

The compound is explored in the design of diagnostic agents for:

  • Imaging techniques in medical diagnostics

  • Development of sensors and detection systems

  • Creation of tools for studying biological processes

These diagnostic applications benefit from the compound's unique structural features and potential for specific molecular interactions .

Comparison with Related Compounds

Comparison with the (R)-Enantiomer

The (R)-enantiomer of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid differs from the (S)-enantiomer in its stereochemistry, which significantly impacts its biological activity and applications.

Table 4: Comparison of (S) and (R) Enantiomers

Feature(S)-Enantiomer(R)-Enantiomer
CAS Number755749-11-2791582-16-6
ConfigurationS at C-3R at C-3
Optical RotationNegativeNot specified in search results
Biological ActivitySpecific receptor interactionsPotentially different biological targets
ApplicationsWell-documented in pharmaceutical researchLess documented in the search results

The difference in stereochemistry between these enantiomers can lead to dramatically different biological activities, as biological systems often interact with chiral molecules in a highly stereospecific manner .

Protected Derivatives

The tert-butoxycarbonyl (Boc) protected derivative, (S)-3-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid (CAS: 500770-77-4), is an important intermediate in synthesis . This protection of the amino group allows for selective reactions at the carboxylic acid portion of the molecule.

Table 5: Comparison with Protected Derivative

Feature(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid(S)-3-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
Molecular FormulaC₁₀H₁₀F₃NO₂C₁₅H₁₈F₃NO₄
Molecular Weight233.19 g/mol333.31 g/mol
Reactivity of Amino GroupReactiveProtected
ApplicationsFinal product, biological studiesSynthetic intermediate

The Boc-protected derivative is particularly useful in peptide synthesis and other applications where selective reactivity is required .

Positional Isomers

Compounds with the trifluoromethyl group at different positions on the phenyl ring exhibit varying properties and activities.

Table 6: Comparison with Positional Isomers

Feature(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid(S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid
CAS Number755749-11-2790203-84-8
Trifluoromethyl PositionOrtho (2-position)Para (4-position)
Steric EffectsSignificant due to proximity to chiral centerLess pronounced due to distance from chiral center
Electronic EffectsDirect influence on adjacent chiral centerDistributed through the aromatic system

The position of the trifluoromethyl group significantly affects the compound's electronic distribution, steric profile, and consequently, its interactions with biological targets .

Current Research and Future Perspectives

Recent Research Findings

Current research on (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid focuses on:

  • Optimization of synthetic routes for improved yield and stereoselectivity

  • Development of novel applications in drug discovery

  • Investigation of structure-activity relationships to guide the design of more effective compounds

These research efforts continue to expand our understanding of the compound's properties and potential applications.

Future Research Directions

The future research landscape for (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid may include:

  • Development of more efficient and environmentally friendly synthetic methods

  • Exploration of new therapeutic applications, particularly in neurological disorders

  • Investigation of novel materials incorporating this compound

  • Application in increasingly sophisticated diagnostic tools

  • Development of hybrid molecules combining this compound with other bioactive moieties

These research directions will likely contribute to expanded applications across multiple fields, from medicine to materials science.

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